molecular formula C12H13FO2 B6312791 Benzyl 2-(2-fluorocyclopropyl)acetate CAS No. 1357626-59-5

Benzyl 2-(2-fluorocyclopropyl)acetate

Cat. No. B6312791
CAS RN: 1357626-59-5
M. Wt: 208.23 g/mol
InChI Key: BAJBNHVEHNOUKQ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-fluorocyclopropyl)acetate is a fluorinated cyclopropyl acetate that has been used in a variety of scientific applications. It is a colorless liquid with a sweet and fruity odor. It is a versatile compound and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds.

Scientific Research Applications

Benzyl 2-(2-fluorocyclopropyl)acetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. Additionally, it has been used in the synthesis of fluorinated compounds, such as fluorinated aldehydes and ketones, which have been used in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl 2-(2-fluorocyclopropyl)acetate is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to a target molecule. This can lead to the formation of a new bond, or the disruption of an existing bond, depending on the structure of the target molecule. Additionally, the compound has been shown to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzyl 2-(2-fluorocyclopropyl)acetate are not yet fully understood. However, it has been shown to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to act as a proton donor, which can lead to the formation of a new bond, or the disruption of an existing bond, depending on the structure of the target molecule.

Advantages and Limitations for Lab Experiments

The main advantage of using benzyl 2-(2-fluorocyclopropyl)acetate in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. The main limitation of using benzyl 2-(2-fluorocyclopropyl)acetate in lab experiments is its toxicity. The compound is toxic if inhaled or ingested, and should be handled with care.

Future Directions

The potential future directions for the use of benzyl 2-(2-fluorocyclopropyl)acetate are numerous. It could be used in the development of new drugs and agrochemicals, as well as in the synthesis of fluorinated compounds. Additionally, it could be used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. Additionally, it could be used in the development of new polymers and materials, as well as in the synthesis of new compounds. Finally, it could be used in the development of new catalysts and reagents for use in chemical synthesis.

Synthesis Methods

Benzyl 2-(2-fluorocyclopropyl)acetate can be synthesized from benzyl alcohol and 2-fluorocyclopropanecarboxylic acid. The reaction is carried out in the presence of a base, such as sodium methoxide, and a catalyst, such as palladium on carbon. The reaction proceeds through a nucleophilic addition-elimination reaction, with the addition of the base to the carboxylic acid followed by the elimination of the alcohol. The product is then isolated by distillation and purified by fractional distillation.

properties

IUPAC Name

benzyl 2-(2-fluorocyclopropyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-6-10(11)7-12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJBNHVEHNOUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(2-fluorocyclopropyl)acetate

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